molecular formula C10H13ClN2O3S B2570680 4-Chloro-N-morpholinobenzenesulfonamide CAS No. 570418-52-9

4-Chloro-N-morpholinobenzenesulfonamide

Cat. No.: B2570680
CAS No.: 570418-52-9
M. Wt: 276.74
InChI Key: GWGKIRZQGGERHS-UHFFFAOYSA-N
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Description

4-Chloro-N-morpholinobenzenesulfonamide is an organic compound with the molecular formula C10H13ClN2O3S. It is a sulfonamide derivative, characterized by the presence of a chloro group at the para position of the benzene ring and a morpholine ring attached to the sulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-N-morpholinobenzenesulfonamide can be synthesized through a palladium-catalyzed three-component coupling reaction. The reaction involves arylboronic acids, sulfur dioxide, and hydrazines. The general procedure includes the following steps :

    Reactants: Arylboronic acids, DABCO-bis(sulfur dioxide), and hydrazines.

    Catalyst: Palladium acetate (Pd(OAc)2).

    Solvent: 1,4-dioxane.

    Conditions: The reaction mixture is stirred at 80°C for 12 hours under an oxygen atmosphere.

The reaction yields aryl N-aminosulfonamides, which can be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-morpholinobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Mechanism of Action

The mechanism of action of 4-Chloro-N-morpholinobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes like carbonic anhydrase IX, leading to antiproliferative effects on cancer cells. The compound binds to the active site of the enzyme, blocking its activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-morpholinobenzenesulfonamide is unique due to the presence of both the chloro and morpholine groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

4-chloro-N-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGKIRZQGGERHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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